molecular formula C21H22N2O5S B2402984 4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one CAS No. 618405-02-0

4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B2402984
CAS No.: 618405-02-0
M. Wt: 414.48
InChI Key: YBEONRFVOVUKIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one features a complex heterocyclic architecture:

  • A pyrrol-2-one core substituted with a hydroxy group at position 3 and a 2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl moiety at position 2.
  • Position 5 is occupied by a thiophen-2-yl group, conferring aromatic sulfur-based electronic characteristics.

Properties

IUPAC Name

(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-[2-(dimethylamino)ethyl]-5-thiophen-2-ylpyrrolidine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S/c1-22(2)7-8-23-18(16-4-3-11-29-16)17(20(25)21(23)26)19(24)13-5-6-14-15(12-13)28-10-9-27-14/h3-6,11-12,18,24H,7-10H2,1-2H3/b19-17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCNYJIXSGRXONZ-HTXNQAPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(C(=C(C2=CC3=C(C=C2)OCCO3)O)C(=O)C1=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCN1C(/C(=C(/C2=CC3=C(C=C2)OCCO3)\O)/C(=O)C1=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one is a complex organic molecule with potential therapeutic applications. Its structure suggests various biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound based on available literature, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic uses.

The molecular formula of the compound is C21H22N2O4C_{21}H_{22}N_{2}O_{4} with a molecular weight of approximately 366.41 g/mol. The compound features a unique combination of a dihydrobenzo[b][1,4]dioxine moiety and a pyrrole structure, which may contribute to its biological activities.

1. Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives containing the benzodioxane moiety have been associated with anticancer activity due to their ability to interact with specific molecular targets involved in cell proliferation and apoptosis.

2. Neuropharmacological Effects

The presence of a dimethylaminoethyl group suggests potential neuropharmacological effects. Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems, particularly in treating conditions like anxiety and depression.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of cell cycle progression : By interfering with key regulatory proteins involved in the cell cycle.
  • Induction of apoptosis : Triggering programmed cell death in cancer cells.
  • Modulation of neurotransmitter release : Affecting serotonin and dopamine pathways in the brain.

Case Studies

Several studies have investigated the biological activity of related compounds:

Study 1: Antitumor Efficacy

A study published in Bioorganic & Medicinal Chemistry explored the synthesis and biological evaluation of phenanthridone derivatives similar to the compound . The results demonstrated that these derivatives exhibited potent cytotoxicity against various cancer cell lines, suggesting that structural modifications could enhance antitumor activity .

Study 2: Neuroactive Properties

Another investigation focused on the neuroactive properties of related compounds. It was found that certain derivatives could significantly reduce anxiety-like behaviors in animal models, indicating potential therapeutic applications for anxiety disorders .

Data Table: Biological Activities

Activity TypeObserved EffectsReference
AntitumorCytotoxicity against cancer cell lines
NeuropharmacologicalReduction in anxiety-like behaviors
Apoptosis InductionIncreased apoptosis in cancer cells

Scientific Research Applications

Anticancer Activity

One of the most significant applications of this compound is its potential as an anticancer agent. Research indicates that it may function as a PARP (Poly ADP-ribose polymerase) inhibitor, which plays a crucial role in DNA repair mechanisms. By inhibiting PARP, the compound could enhance the efficacy of chemotherapy and radiotherapy by preventing cancer cells from repairing their DNA, leading to increased cell death .

Antioxidant Properties

Studies have demonstrated that derivatives of this compound exhibit notable antioxidant activities. For instance, related thiophene and antipyrine hybrids have shown significant antioxidant properties when tested against standard reference compounds like ascorbic acid. This suggests that the compound could be beneficial in mitigating oxidative stress-related diseases .

Case Studies

Several studies have explored the efficacy of this compound and its derivatives:

  • In Vitro Studies : Research has utilized various cancer cell lines to assess the inhibitory effects on PARP activity. Results indicated a dose-dependent response where increased concentrations of the compound led to enhanced cytotoxicity against cancer cells .
  • Antioxidant Activity Assessment : In comparative studies, compounds derived from this structure were tested for their ability to reduce oxidative stress markers in vitro. The results showed that certain derivatives had antioxidant activities comparable to established antioxidants .

Data Table: Summary of Research Findings

Study FocusFindingsReference
Anticancer ActivityInhibition of PARP leading to increased apoptosis in cancer cells
Antioxidant PropertiesSignificant reduction in oxidative stress markers compared to controls
Mechanism of ActionBinding affinity studies confirming interaction with PARP enzymes

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares its pyrrol-2-one core with several synthesized derivatives. Key structural variations and their implications are summarized below:

Table 1: Structural and Physicochemical Comparison
Compound Name / ID R5 Substituent N1 Substituent Melting Point (°C) Yield (%) Key Features
Target Compound Thiophen-2-yl 2-(Dimethylamino)ethyl Not reported - Sulfur-containing aromatic group; tertiary amine for solubility
8o () 2,3-Dihydrobenzo[b][1,4]dioxin-6-yl None (H) 161.8–164.6 61 Benzodioxine moiety; no N-substituent
15k () 4-Bromophenyl None (H) 247.0–249.5 67 Electron-withdrawing bromine; high melting point
15l () 4-Methoxyphenyl None (H) 256.3–258.6 86 Electron-donating methoxy group; highest yield
CAS 618071-69-5 () Pyridin-3-yl 2-Morpholinoethyl - - Pyridine ring; morpholine for enhanced basicity
CAS 618424-97-8 () 2-Fluorophenyl 2-(Dimethylamino)ethyl - - Fluorine substituent; similar N-chain to target
Key Observations:

Substituent Effects on Melting Points: Electron-withdrawing groups (e.g., bromine in 15k) increase melting points due to stronger intermolecular forces.

Synthetic Yields :

  • Methoxy-substituted derivatives (e.g., 15l) achieve higher yields (86%) compared to brominated analogs (67%), likely due to reduced steric hindrance .

Bioactivity Implications: The thiophen-2-yl group in the target compound may improve binding to sulfur-interacting biological targets (e.g., kinases or cytochrome P450 enzymes).

Functional Group Comparisons

  • Thiophene vs.
  • Dimethylaminoethyl vs. Morpholinoethyl: The dimethylamino group (pKa ~10) is less basic than morpholino (pKa ~7.4), which may influence protonation state under physiological conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.